molecular formula C19H14ClNO3 B1588074 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate CAS No. 84100-15-2

2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate

Cat. No. B1588074
CAS RN: 84100-15-2
M. Wt: 339.8 g/mol
InChI Key: INHDDLDQONYNHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide”, has been studied . The crystal structure is monoclinic, with a = 7.918 (2) Å, b = 12.766 (3) Å, c = 13.767 (4) Å, β = 103.413 (9)°, V = 1353.6 (6) ų, Z = 4 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" have been synthesized and tested for their antibacterial activity. For instance, certain derivatives have been explored for their potential in creating new antibacterial agents due to their chemical structures and interactions with bacterial cells. This suggests that compounds with similar structures could be researched further for their antibacterial properties (Mogilaiah et al., 2009).

Interaction with Serum Albumin

The interactions between similar compounds and serum albumin have been investigated, highlighting their potential in medical and biochemical applications. These studies could provide a basis for understanding how "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" might interact with proteins, offering insights into its pharmacokinetic properties or potential use in drug delivery systems (Cui et al., 2006).

Antimicrobial Evaluation

Research on related compounds includes the synthesis and evaluation of their antimicrobial properties. This indicates the potential for "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" and similar compounds to be used in developing new antimicrobial agents, possibly offering new approaches to tackling resistant strains of bacteria (Goněc et al., 2016).

Corrosion Inhibition

In the field of materials science, similar compounds have been studied for their role as corrosion inhibitors. This suggests a potential application for "2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate" in protecting metals from corrosion, particularly in acidic environments. Understanding the molecular interactions and efficacy of such compounds can lead to improved corrosion protection strategies (Saraswat & Yadav, 2020).

properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHDDLDQONYNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232972
Record name 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate

CAS RN

84100-15-2
Record name 3-(Acetyloxy)-N-(4-chlorophenyl)-2-naphthalenecarboxamide
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Record name 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate
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Record name 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate
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Record name 2-[N-(p-chlorophenyl)carbamoyl]-3-naphthyl acetate
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Record name 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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